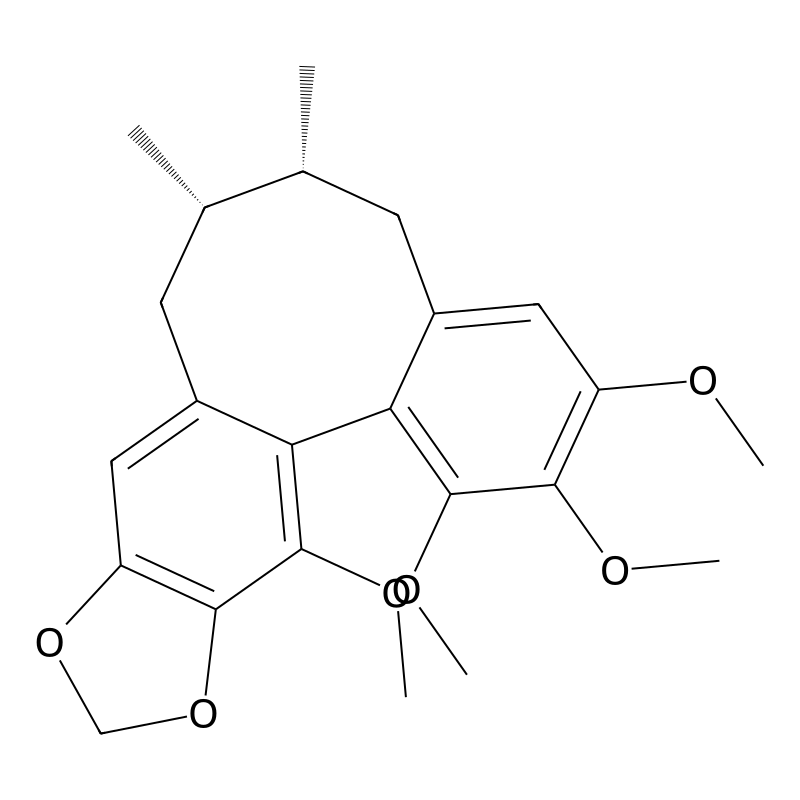

Schisandrin B

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

Synonyms

Canonical SMILES

Isomeric SMILES

Schisandrin B is a primary bioactive dibenzocyclooctadiene lignan isolated from the fruit of *Schisandra chinensis*. It is extensively documented for a range of pharmacological activities, most notably hepatoprotective, neuroprotective, and antioxidant effects. Due to its well-characterized biological profile, Schisandrin B serves as a critical reference compound in studies related to liver disease, drug metabolism, and neuropharmacology, where its specific interactions with cellular pathways like P-glycoprotein (P-gp) and cytochrome P450 enzymes are of primary interest.

Research Fit

References

- [1] Nasser, M. I., et al. (2020). A Comprehensive Review on Schisandrin B and Its Biological Properties. Molecules, 25(19), 4568.

- [2] Shi, Y. W., et al. (2023). A comprehensive review of Schisandra chinensis lignans: pharmacokinetics, pharmacological mechanisms, and future prospects in disease prevention and treatment. Journal of Translational Medicine, 21(1), 1-27.

- [3] Liu, Y., et al. (2020). A Comprehensive Review of the Main Lignan Components of Schisandra chinensis... and the Lignan-Induced Drug-Drug Interactions Based on the Inhibition of Cytochrome P450 and P-Glycoprotein Activities. Frontiers in Pharmacology, 11, 580923.

- [5] Pan, S. Y., & Ko, K. M. (2008). Schisandrin B: A Double-Edged Sword in Nonalcoholic Fatty Liver Disease. Cardiovascular & Haematological Disorders-Drug Targets, 8(4), 268-273.

- [6] Various Authors. Molecular mechanism of Schisandrin B. ResearchGate. Accessed May 2024.

- [7] Thapa, P., et al. (2019). Schisandrin B and its anti-oxidative activity. Journal of Pharmacopuncture, 22(2), 64.

Substituting Schisandrin B with close analogs like Schisandrin A, other lignans, or crude *Schisandra* extracts is unreliable for quantitative research. These alternatives exhibit distinct pharmacokinetic profiles, including significant differences in oral bioavailability and interactions with drug transporters like P-glycoprotein. For instance, the absolute oral bioavailability of Schisandrin B can be up to 55% in female rats, a parameter that differs from other lignans and is highly variable between sexes. Using a crude extract introduces dozens of active lignans, each with its own metabolic fate and potential for synergistic or antagonistic effects, confounding experimental results and preventing reproducible dose-response analyses. Therefore, for studies requiring precise dosing, predictable plasma concentrations, and clear mechanistic interpretation, procuring the specific, purified Schisandrin B compound is essential.

Substitution Risk

References

- [1] Shi, Y. W., et al. (2023). A comprehensive review of Schisandra chinensis lignans: pharmacokinetics, pharmacological mechanisms, and future prospects in disease prevention and treatment. Journal of Translational Medicine, 21(1), 1-27.

- [2] Pan, S. Y., et al. (2005). Schisandrin B--a novel inhibitor of P-glycoprotein. Life Sciences, 78(3), 257-263.

- [3] Wu, Z., et al. (2021). A Comparative Pharmacokinetic Study of Schisandrol B After Oral Administration of Schisandrol B Monomer and Schisandra chinensis Extract. Current Pharmaceutical Analysis, 17(2), 273-284.

Superior Oral Bioavailability for In Vivo Studies

Schisandrin B demonstrates significantly higher oral bioavailability compared to other lignans, a critical factor for in vivo research. In a comparative study in rats, the absolute oral bioavailability of Schisandrin B was found to be approximately 55.0% in females and 19.3% in males. This contrasts with the reported oral bioavailability of schizandrin (schisandrin A), which was approximately 15.6% in rats, indicating that Schisandrin B achieves greater systemic exposure after oral administration.

| Evidence Dimension | Absolute Oral Bioavailability (Rat Model) |

| Target Compound Data | 19.3% (male) to 55.0% (female) |

| Comparator Or Baseline | Schisandrin (Schisandrin A): ~15.6% |

| Quantified Difference | Up to 3.5-fold higher bioavailability in female rats compared to Schisandrin A. |

| Conditions | Oral administration in Sprague-Dawley rats. |

Higher and more predictable bioavailability allows for lower, more cost-effective dosing in animal studies and ensures more reliable and reproducible plasma concentrations.

Potent and Characterized Inhibition of P-glycoprotein (P-gp)

Schisandrin B is a well-documented inhibitor of the P-glycoprotein (P-gp/MDR1) efflux pump, a key mechanism in multidrug resistance. Research shows Schisandrin B effectively reverses drug resistance in P-gp overexpressing cell lines and restores intracellular drug accumulation. Furthermore, a follow-up study demonstrated that Schisandrin B is a dual inhibitor of both P-gp and Multidrug Resistance-Associated Protein 1 (MRP1), showing significantly stronger potency than the standard MRP1 inhibitor probenecid at equimolar concentrations. This dual inhibitory action is a distinct feature not equally characterized for all lignan analogs.

| Evidence Dimension | MRP1 Inhibition Potency |

| Target Compound Data | Demonstrated significantly stronger potency than probenecid at equimolar concentration. |

| Comparator Or Baseline | Probenecid (standard MRP1 inhibitor) |

| Quantified Difference | Qualitatively described as 'significantly stronger'. |

| Conditions | MRP1-overexpressing HL60/ADR and HL60/MRP cell lines. |

For research on overcoming multidrug resistance or studying drug-drug interactions involving P-gp/MRP1, Schisandrin B provides a specific, potent, and dual-action tool, making it a more reliable choice than less-characterized analogs.

Defined Solubility Profile for Consistent Formulation

Schisandrin B has a clearly defined solubility profile, being readily soluble in organic solvents like benzene, chloroform, methanol, and ethanol, but insoluble in water. This contrasts with the variable and often poorly defined solubility of crude lignan mixtures or other analogs. The high lipophilicity of Schisandrin B (Consensus LogP of 4.25) facilitates its ability to cross cell membranes, a key attribute for cell-based assays. Procuring the pure compound ensures predictable solubility, which is crucial for preparing stock solutions and achieving reproducible concentrations in experimental media without precipitation.

| Evidence Dimension | Solubility Characteristics |

| Target Compound Data | Soluble in benzene, chloroform, methanol, ethanol; insoluble in water. |

| Comparator Or Baseline | Crude *Schisandra* extracts (contain components with a wide range of polarities and solubilities). |

| Quantified Difference | N/A (Qualitative difference in consistency and predictability). |

| Conditions | Standard laboratory solvents. |

Predictable solubility prevents costly errors in experiment setup, ensures dose accuracy, and improves the day-to-day reproducibility of results compared to using a crude, undefined mixture.

Demonstrated Brain Penetration for Neurological Research

Unlike some other lignans, Schisandrin B effectively crosses the blood-brain barrier (BBB). Following intraperitoneal administration in mice, Schisandrin B was detected in brain tissue within 15 minutes, reaching a maximum concentration of 0.327 ± 0.027 µg/g two hours after administration. This is a critical procurement-relevant attribute, as other lignans such as gomisin B, C, and G are predicted to not be BBB permeable, making them unsuitable for CNS-targeted in vivo studies. Therefore, for research into neuroprotective or other CNS effects, Schisandrin B is a validated choice over its non-penetrant analogs.

| Evidence Dimension | Brain Tissue Concentration (Mouse, 50 mg/kg IP) |

| Target Compound Data | Peak concentration of 0.327 ± 0.027 µg/g at 2 hours. |

| Comparator Or Baseline | Gomisin B, C, and G (predicted to be not BBB permeable). |

| Quantified Difference | Demonstrated penetration vs. predicted non-penetration. |

| Conditions | In vivo study in mice; SwissADME prediction for comparators. |

This evidence directly justifies the selection of Schisandrin B for any in vivo research targeting the central nervous system, as many of its close chemical relatives cannot reach the target tissue.

In Vivo Pharmacokinetic and Efficacy Studies Requiring High Oral Exposure

Due to its superior oral bioavailability compared to analogs like Schisandrin A, this compound is the right choice for animal studies where achieving consistent and high plasma concentrations via oral gavage is critical for efficacy and dose-response modeling.

Studies on Reversing Multidrug Resistance (MDR) in Oncology

As a potent dual inhibitor of both P-glycoprotein and MRP1, Schisandrin B is specifically suited for cell-based and in vivo models investigating the reversal of chemotherapy resistance, or for studying its synergistic effects when co-administered with common chemotherapy agents.

Neuropharmacology Research Targeting the Central Nervous System

Its proven ability to penetrate the blood-brain barrier makes Schisandrin B a validated tool for in vivo studies on neuroprotection, neurodegenerative diseases, and other CNS-related mechanisms, an application for which many other Schisandra lignans are unsuitable.

Standardized Hepatoprotection and Drug Metabolism Assays

Given its well-documented hepatoprotective effects and interactions with cytochrome P450 enzymes, procuring pure Schisandrin B is essential for establishing reproducible, benchmark results in liver toxicity models and drug-drug interaction screens, avoiding the confounding variables of crude extracts.

Application Fit Matrix

References

- [1] Shi, Y. W., et al. (2023). A comprehensive review of Schisandra chinensis lignans: pharmacokinetics, pharmacological mechanisms, and future prospects in disease prevention and treatment. Journal of Translational Medicine, 21(1), 1-27.

- [2] Li, Y., et al. (2018). Pharmacokinetics of Schizandrin and Its Pharmaceutical Products Assessed Using a Validated LC–MS/MS Method. Molecules, 23(1), 183.

- [3] Pan, S. Y., et al. (2005). Schisandrin B--a novel inhibitor of P-glycoprotein. Life Sciences, 78(3), 257-263.

- [4] Pan, S. Y., et al. (2006). Schisandrin B: a dual inhibitor of P-glycoprotein and multidrug resistance-associated protein 1. Cancer Letters, 235(2), 229-238.

- [5] Wyska, E., et al. (2023). In Silico Analysis, Anticonvulsant Activity, and Toxicity Evaluation of Schisandrin B in Zebrafish Larvae and Mice. International Journal of Molecular Sciences, 24(16), 12948.

- [6] Liu, Y., et al. (2020). A Comprehensive Review of the Main Lignan Components of Schisandra chinensis... and the Lignan-Induced Drug-Drug Interactions Based on the Inhibition of Cytochrome P450 and P-Glycoprotein Activities. Frontiers in Pharmacology, 11, 580923.

XLogP3

Hydrogen Bond Acceptor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

UNII

DKO6O75Z5V

MeSH Pharmacological Classification

Other CAS

82467-52-5

Explore Compound Types